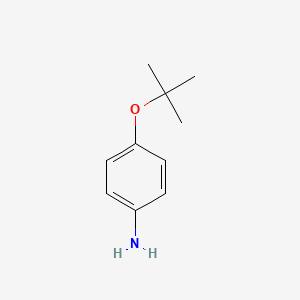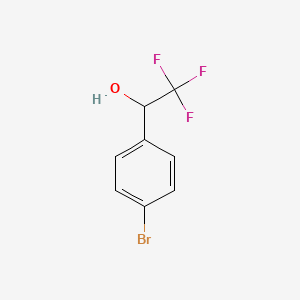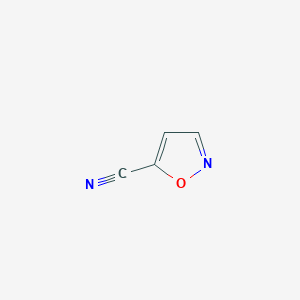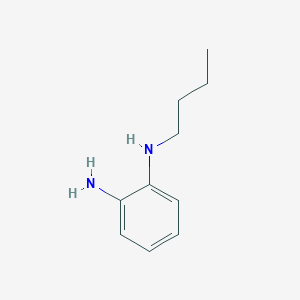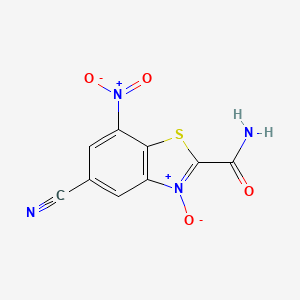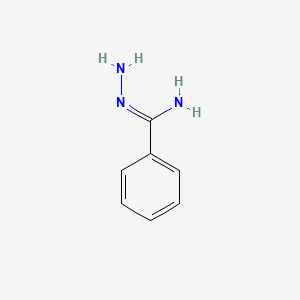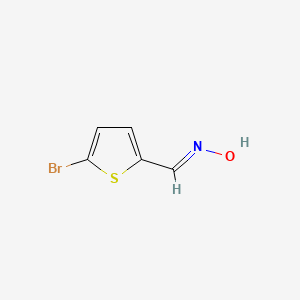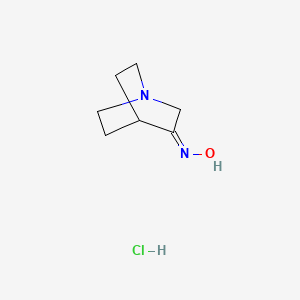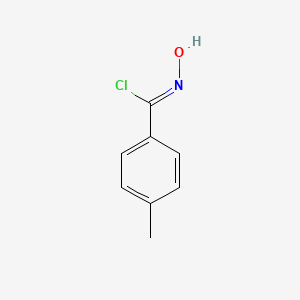
2-氨基-5-氰基苯甲酸
概述
描述
2-Amino-5-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a cyano group at the fifth position on the benzene ring
科学研究应用
2-Amino-5-cyanobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the final product it is used to create.
Action Environment
It is noted that this compound should be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-cyanobenzoic acid typically involves the cyanation of halogenated benzoic acid derivatives. One common method is the palladium-catalyzed cyanation of 2-amino-5-bromobenzoic acid using zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst and a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a cyano group .
Industrial Production Methods: In an industrial setting, the production of 2-amino-5-cyanobenzoic acid may involve the use of alkali metal cyanides such as sodium cyanide or potassium cyanide. These methods are preferred due to their cost-effectiveness and ease of purification. The reaction conditions typically include the use of a suitable solvent and a catalyst to promote the cyanation process .
化学反应分析
Types of Reactions: 2-Amino-5-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, where the amino and cyano groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of 2-amino-5-cyanobenzoic acid.
Reduction: 2-Amino-5-aminomethylbenzoic acid.
Substitution: Halogenated or sulfonated derivatives of 2-amino-5-cyanobenzoic acid.
相似化合物的比较
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-fluorobenzoic acid
Comparison: 2-Amino-5-cyanobenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties compared to its halogenated analogs. The cyano group enhances the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the cyano group can be further modified to introduce various functional groups, expanding its utility in chemical and pharmaceutical research .
属性
IUPAC Name |
2-amino-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNZNIJPAYTWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434821 | |
| Record name | 2-Amino-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99767-45-0 | |
| Record name | 2-Amino-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of the synthetic methods described in the paper for producing 2-amino-5-cyanobenzoic acid derivatives?
A1: The paper outlines a novel approach for synthesizing 2-amino-5-cyanobenzoic acid derivatives. [] The key advantages lie in the use of readily available starting materials and the potential for scalability. Specifically, the method utilizes a nickel-catalyzed coupling reaction, which is a well-established technique in organic synthesis. This approach may offer benefits in terms of cost-effectiveness and efficiency compared to other potential synthetic routes. Furthermore, the paper describes a method for removing nickel impurities, which is crucial for obtaining a pure final product. This is particularly important for potential pharmaceutical applications where metal contamination is highly undesirable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
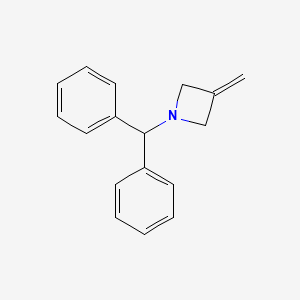
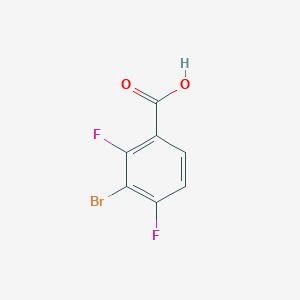
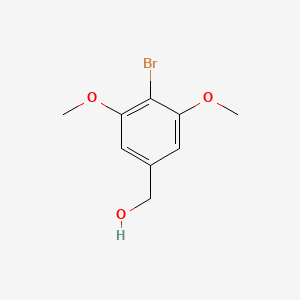
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
